Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 156390-35-1
VCID: VC3800001
InChI: InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3
SMILES: COC(=O)C1CCC(=O)C2=CC=CC=C12
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.: 156390-35-1

Cat. No.: VC3800001

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate - 156390-35-1

Specification

CAS No. 156390-35-1
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Standard InChI InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3
Standard InChI Key FJXPXNBKKZUONN-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(=O)C2=CC=CC=C12
Canonical SMILES COC(=O)C1CCC(=O)C2=CC=CC=C12

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) core with a ketone at position 4 and a methyl ester at position 1 (Figure 1). This arrangement creates distinct electronic environments: the ester group introduces polarity, while the conjugated ketone enables resonance stabilization. The planar aromatic ring system (positions 5–8) and non-planar alicyclic portion (positions 1–4) confer both rigidity and conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12O3\text{C}_{12}\text{H}_{12}\text{O}_{3}
Molecular Weight204.22 g/mol
Density1.198 ± 0.06 g/cm³
Boiling Point135–136°C (0.5 Torr)
Melting Point68°C (reported for analogue)
SolubilityLimited in H₂O; soluble in organic solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data from related compounds reveal characteristic signals:

  • ¹H NMR: Methyl ester protons resonate at δ ~3.7 ppm, while ketone-adjacent protons show upfield shifts due to electron withdrawal .

  • ¹³C NMR: The ester carbonyl appears at δ ~167–170 ppm, and the ketone carbon at δ ~187–190 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves two sequential steps:

  • Oxidation: Selective oxidation of 1,2,3,4-tetrahydronaphthalene derivatives using agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) under acidic conditions to introduce the ketone group.

  • Esterification: Reaction of the resultant carboxylic acid with methanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling reagents like trimethylsilyl diazomethane (TMSCHN2\text{TMSCHN}_2) .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Classical Oxidation65–7595–98Cost-effective reagents
Catalytic Esterification80–85>99Reduced side products

Industrial Production Challenges

Scaling poses challenges due to:

  • Over-oxidation risks: Requires precise temperature control (40–60°C) to prevent dihydroxylation.

  • Catalyst recovery: Homogeneous catalysts complicate purification, driving interest in immobilized enzyme systems .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzenoid ring undergoes nitration and sulfonation preferentially at position 6, guided by the ketone’s meta-directing effects . For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 6-nitro derivatives used in dye synthesis.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis reactions. A case study demonstrated conversion to the ethyl ester (EtO\text{EtO}) via refluxing with ethanol and H2SO4\text{H}_2\text{SO}_4, achieving 92% yield .

Applications in Scientific Research

Materials Science

  • Polymer precursors: Copolymerization with styrene enhances thermal stability (T_g increase: 15–20°C) .

  • Coordination complexes: The ketone oxygen chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming luminescent materials .

Comparative Analysis with Structural Analogues

Table 3: Functional Group Impact Across Analogues

CompoundKey SubstituentsBoiling Point (°C)Reactivity Trend
Methyl 4-oxo-tetrahydronaphthalene-1-carboxylate1-COOCH₃, 4-O135–136High electrophilic substitution
Methyl 1-oxo-tetrahydronaphthalene-2-carboxylate2-COOCH₃, 1-O132 (0.5 mmHg)Enhanced nucleophilic acyl substitution
Ethyl 8-methoxy-tetrahydronaphthalene-1-carboxylate8-OCH₃, 1-COOEt324 ± 41Steric hindrance reduces reactivity

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